N,3,6-trimethylpyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3,6-trimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)7(8-3)10-5/h4H,1-3H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOQTTGTWIQVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of N,3,6 Trimethylpyrazin 2 Amine
Reaction Mechanisms and Pathways
The reactivity of N,3,6-trimethylpyrazin-2-amine is characterized by the nucleophilic nature of its exocyclic amino group and the potential for substitution on the pyrazine (B50134) ring, alongside metabolic transformations.
The exocyclic amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in reactions with various electrophiles. The nucleophilicity of this amino group is influenced by the electronic properties of the pyrazine ring. While the pyrazine ring is generally electron-withdrawing, the presence of two electron-donating methyl groups at positions 3 and 6 can modulate the electron density on the ring and, consequently, the reactivity of the amino group.
Aminopyrazine analogues have been shown to react with compounds like pyruvic acid under acidic conditions to form derivatives. nih.gov This suggests that the amino group of this compound can act as a nucleophile in condensation reactions. Furthermore, the amino group can be expected to react with acylating and alkylating agents, typical reactions for primary amines.
The pyrazine ring is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of activating groups, such as the amino and methyl groups in this compound, can facilitate such reactions. Both the amino group and the methyl groups are electron-donating and are considered ortho-, para-directing groups in electrophilic aromatic substitution. chemistrytalk.orgmasterorganicchemistry.com
In the case of this compound, the amino group at position 2 and the methyl groups at positions 3 and 6 will activate the pyrazine ring towards electrophilic attack. The directing effects of these substituents would favor substitution at the C-5 position, which is ortho to the amino group and para to the methyl group at position 2 (if considering the ring nitrogens). The position C-5 is the most likely site for electrophilic attack due to the combined activating and directing influence of the amino and methyl groups. libretexts.orgyoutube.com
The metabolic fate of this compound is expected to involve oxidative pathways, primarily targeting the methyl groups and potentially the amino group. Studies on the closely related compound 2,3,5-trimethylpyrazine (B81540) have shown that the methyl groups are oxidized to form pyrazinemethanols, which are further oxidized to pyrazinecarboxylic acids. asm.orgnih.govresearchgate.net These acidic metabolites can then undergo phase II conjugation reactions to form glucuronides and sulfates, facilitating their excretion.
Based on this, the metabolism of this compound is likely to proceed through the following pathways:
Oxidation of Methyl Groups: The methyl groups at positions 3 and 6 can be hydroxylated by cytochrome P450 enzymes to form the corresponding pyrazinemethanol derivatives. Further oxidation would yield the respective pyrazinecarboxylic acids.
N-Oxidation: The exocyclic amino group could also be a site for oxidation, potentially forming hydroxylamine (B1172632) or nitroso derivatives.
Conjugation: The resulting hydroxyl and carboxyl metabolites, as well as the parent amine, can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for elimination.
A summary of the potential metabolites is presented in the table below.
| Parent Compound | Potential Phase I Metabolites | Potential Phase II Metabolites |
| This compound | (2-amino-3-methylpyrazin-6-yl)methanol | Glucuronide and sulfate conjugates of pyrazinemethanols and carboxylic acids |
| (2-amino-6-methylpyrazin-3-yl)methanol | ||
| 2-amino-6-methylpyrazine-3-carboxylic acid | ||
| 2-amino-3-methylpyrazine-6-carboxylic acid | ||
| N-hydroxy-N,3,6-trimethylpyrazin-2-amine |
The C-N bond of the amino group to the pyrazine ring is generally stable under normal physiological conditions. Hydrolysis of such bonds typically requires harsh acidic or basic conditions. While there is a lack of specific data on the hydrolysis of this compound, studies on related heterocyclic amines suggest that the C-N bond is robust. However, enzymatic cleavage of amino groups from nitrogen-containing heterocyclic rings, such as the deamination of melamine (B1676169) by melamine deaminase, has been observed. colab.ws This suggests that, while chemically stable to hydrolysis, enzymatic pathways for the cleavage of the amino group could exist in certain biological systems. Studies on cyclic aminals have shown that they are stable in neutral or basic conditions but can undergo hydrolysis in acidic environments. nih.gov
Derivatization Strategies of this compound
Derivatization of this compound can be achieved by targeting either the nucleophilic amino group or by introducing other functional groups onto the pyrazine ring.
The nucleophilic amino group of this compound serves as a key handle for the synthesis of a variety of derivatives. For instance, aminopyrazines can be used as derivatization reagents for other molecules, such as the reaction with pyruvic acid to form chemiluminescent products. nih.gov This highlights the potential for this compound to be used in analytical applications.
Furthermore, the amino group can undergo reactions to form amides, sulfonamides, and substituted amines. A common strategy for derivatizing aminopyrazines involves the synthesis of N-substituted carboxamides, which have been explored for their biological activities. This typically involves reacting the aminopyrazine with a carboxylic acid or its activated derivative.
Below is a table summarizing potential derivatization reactions of the amino group:
| Reagent | Reaction Type | Product Type |
| Carboxylic Acid / Acyl Chloride | Acylation | N-acyl-N,3,6-trimethylpyrazin-2-amine (Amide) |
| Sulfonyl Chloride | Sulfonylation | N-sulfonyl-N,3,6-trimethylpyrazin-2-amine (Sulfonamide) |
| Alkyl Halide | Alkylation | N-alkyl-N,3,6-trimethylpyrazin-2-amine (Secondary Amine) |
| Aldehyde / Ketone | Reductive Amination | N-alkyl-N,3,6-trimethylpyrazin-2-amine (Secondary/Tertiary Amine) |
Conjugation with Biological Molecules (e.g., Amino Acids, Peptides)
There is no specific information available in the surveyed literature detailing the conjugation of this compound with amino acids or peptides.
In principle, the primary amino group of an aminopyrazine can be coupled with the carboxylic acid moiety of an amino acid or peptide to form an amide bond, a common strategy in bioconjugation. Research on other aminopyrazine derivatives has demonstrated the synthesis of 2-(aminoacyl- and dipeptidyl-)aminopyrazine derivatives, indicating that such couplings are chemically feasible within this class of compounds. africaresearchconnects.com These reactions typically involve activating the carboxylic acid group or using coupling agents to facilitate the formation of the amide linkage. libretexts.org However, no studies were found that have specifically applied these methods to this compound.
Formation of Hybrid Molecules with Other Heterocycles
No specific examples of hybrid molecules formed from this compound and other heterocycles were found in the reviewed scientific literature.
The synthesis of hybrid molecules, which incorporate two or more different heterocyclic rings into a single structure, is a common strategy in drug discovery to create novel scaffolds with enhanced biological activity. researchgate.netmdpi.com Pyrazine derivatives are often used as building blocks in the synthesis of such hybrids. mdpi.commdpi.com The amino group on the pyrazine ring can serve as a handle for synthetic elaboration, allowing it to be linked to other heterocyclic systems through various chemical reactions, such as nucleophilic substitution or coupling reactions. mdpi.com Despite the general interest in pyrazine-containing hybrids, research specifically documenting the synthesis of hybrid structures starting from this compound is not available.
Co-crystallization and Supramolecular Assembly
There is no published research on the co-crystallization or supramolecular assembly of this compound.
Co-crystallization is a technique used to modify the physicochemical properties of molecules by forming a new crystalline solid comprising two or more different molecules held together by non-covalent interactions. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring and the primary amino group of aminopyrazines can act as hydrogen bond acceptors and donors, respectively, making them suitable candidates for forming co-crystals and engaging in predictable supramolecular assemblies. google.comresearchgate.net Studies on other pyrazine derivatives have shown their ability to form co-crystals and complex supramolecular structures. researchgate.netresearchgate.net However, the specific crystal engineering and supramolecular chemistry of this compound have not been explored in the available literature.
Based on a comprehensive search of available scientific literature, it has been determined that there is no published experimental data for the chemical compound this compound. The structural elucidation and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, as requested for the specified article outline, are not available in the public domain.
Without the foundational experimental data, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of data tables and detailed research findings would require fabrication, which is contrary to the principles of scientific accuracy.
Therefore, the requested article on the "Structural Elucidation and Spectroscopic Analysis of this compound" cannot be produced at this time due to the absence of the required scientific information.
Structural Elucidation and Spectroscopic Analysis of N,3,6 Trimethylpyrazin 2 Amine
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of N,3,6-trimethylpyrazin-2-amine, the protonated molecule [M+H]⁺ is first isolated and then subjected to collision-induced dissociation (CID). The fragmentation of aliphatic and heterocyclic amines is often predictable and provides significant structural information. libretexts.orgnih.gov
The primary fragmentation pathway for amines typically involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the cleavage of bonds associated with the methyl groups. The most likely fragmentation events would be the loss of a methyl radical (•CH₃) from the N-methyl group or from the methyl groups attached to the pyrazine (B50134) ring. The stability of the resulting fragment ions dictates the observed fragmentation pattern. The pyrazine ring itself can also undergo ring cleavage under sufficient collision energy.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 152.108 | 137.085 | 15 (•CH₃) | Loss of a methyl radical from the N-methyl group |
| 152.108 | 124.092 | 28 (C₂H₄) | Ring fragmentation or rearrangement |
| 152.108 | 110.076 | 42 (CH₂=N-CH₃) | Cleavage involving the exocyclic amine group |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the separation, detection, and quantification of organic molecules in complex mixtures. nih.gov For a polar, basic compound like this compound, reversed-phase liquid chromatography coupled with a mass spectrometer is a common analytical approach. nih.gov
The chromatographic separation is typically achieved on a C18 column, where a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol) is employed. To improve peak shape and ionization efficiency for the amine, an additive such as formic acid or ammonium acetate is often included in the mobile phase. rsc.org Detection is commonly performed using electrospray ionization (ESI) in the positive ion mode, which readily protonates the basic amine group to generate the [M+H]⁺ ion for MS analysis. nih.govnih.gov
Table 2: Typical LC-MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Single Ion Monitoring (SIM) or Full Scan |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like alkylpyrazines. researchgate.netmdpi.com However, the direct analysis of primary and secondary amines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and adsorption on the column. labrulez.com To mitigate these issues, a basic-deactivated column (e.g., treated with potassium hydroxide (B78521), KOH) or derivatization of the amine group is often employed to reduce its polarity and improve chromatographic performance. labrulez.commostwiedzy.pl
In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and separated on a capillary column (e.g., DB-WAX or DB-5). researchgate.netmdpi.com The column temperature is ramped according to a set program to elute compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented, producing a characteristic mass spectrum that serves as a molecular fingerprint.
Table 3: Typical GC-MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| GC Column | DB-WAX or similar polar capillary column (e.g., 60 m × 0.25 mm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 3 min), then ramp 5 °C/min to 120 °C, then 7 °C/min to 230 °C (hold 10 min) mdpi.com |
| MS Transfer Line | 250 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Ion Source Temp. | 230 °C |
| Scan Range | 20-500 m/z |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (or 3n-5 for linear molecules). msu.edu For this compound, these vibrations include stretching (changes in bond length) and bending (changes in bond angle). msu.edu
Key vibrational modes include:
N-H Stretching: The secondary amine group exhibits a single N-H stretching vibration. orgchemboulder.com
C-H Stretching: Both aromatic-like C-H bonds on the pyrazine ring and aliphatic C-H bonds in the methyl groups will have distinct stretching frequencies. vscht.cz
Ring Vibrations: The pyrazine ring will have characteristic C=C and C=N stretching vibrations.
Bending Vibrations: These include N-H bending, C-H bending (scissoring, rocking), and ring deformation modes. msu.eduorgchemboulder.com
The IR spectrum provides a unique fingerprint of a molecule by revealing its functional groups. For this compound, the key functional groups can be identified by their characteristic absorption bands.
Secondary Amine (N-H): A single, weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region due to N-H stretching. orgchemboulder.com An N-H bending vibration may be observed near 1650-1580 cm⁻¹. orgchemboulder.com
Aliphatic C-H: The methyl groups will show C-H stretching absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz
Aromatic-like C-H: The C-H bond on the pyrazine ring is expected to absorb just above 3000 cm⁻¹. vscht.cz
Pyrazine Ring (C=N and C=C): Stretching vibrations for the aromatic-like ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching of the carbon-nitrogen bonds (both within the ring and for the exocyclic amine) typically appears in the 1335-1020 cm⁻¹ range. orgchemboulder.com
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 orgchemboulder.com |
| Secondary Amine | N-H Bend | 1650 - 1580 orgchemboulder.com |
| Pyrazine Ring C-H | C-H Stretch | 3100 - 3000 vscht.cz |
| Methyl Groups | C-H Stretch | 2960 - 2850 vscht.cz |
| Pyrazine Ring | C=C and C=N Stretch | 1600 - 1400 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The pyrazine ring in this compound is the primary chromophore responsible for UV absorption. The presence of nitrogen heteroatoms and the amino substituent influences the energies of the molecular orbitals and thus the wavelengths of maximum absorbance (λmax).
The expected electronic transitions are:
π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital in the aromatic system.
n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.
Studies on similar alkylpyrazines show characteristic UV absorption profiles. researchgate.net The substitution pattern, including the electron-donating amino group and methyl groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine.
Table 5: Predicted UV-Vis Absorption Data
| Electronic Transition | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|
| π → π* | ~260 - 280 | High |
Electronic Absorption Characteristics
The electronic absorption characteristics of pyrazine and its derivatives are determined by ultraviolet-visible (UV-Vis) spectroscopy. The spectra typically exhibit absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. The pyrazine ring itself shows characteristic absorptions, which are modified by the presence of substituents. researchgate.net
For this compound, the key structural components influencing its electronic spectrum are the pyrazine core, the electron-donating amino group (-NH₂), and three methyl (-CH₃) groups. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. Methyl groups typically induce a smaller, often negligible, shift.
The gas-phase UV absorption spectrum of pyrazine shows two broad bands with maxima around 256 nm and 317 nm. researchgate.net The addition of an amino group is anticipated to shift these peaks to longer wavelengths. researchgate.net The electronic absorption spectra of pyrazine derivatives are also sensitive to the solvent environment. sharif.edusharif.edu
Table 1: Illustrative Electronic Absorption Data for Related Pyrazine Compounds
| Compound | λmax (nm) | Transition Type | Solvent |
|---|---|---|---|
| Pyrazine | ~260 | π→π* | Vapor |
| Pyrazine | ~320 | n→π* | Vapor |
Note: This table is illustrative and based on data for pyrazine and other related heterocyclic compounds to indicate expected absorption regions. mdpi.com
Chromophore Analysis
The chromophore is the part of a molecule responsible for its color, which arises from absorbing light in the visible or ultraviolet region. In this compound, the primary chromophore is the aminopyrazine ring system.
The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms. This ring system contains a delocalized π-electron system, which gives rise to characteristic π→π* transitions. nih.gov Furthermore, the nitrogen atoms possess non-bonding lone pairs of electrons, which can be excited to anti-bonding π* orbitals, resulting in n→π* transitions. These n→π* transitions are typically weaker and occur at longer wavelengths than the π→π* transitions. nih.gov
The introduction of an amino group (-NH₂) onto the pyrazine ring extends the chromophore through conjugation. The lone pair on the amino nitrogen interacts with the π-system of the pyrazine ring, effectively creating a donor-acceptor system. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to the absorption of light at longer wavelengths (a bathochromic shift). mdpi.com The methyl groups have a minor hyperchromic and bathochromic effect on the chromophore.
X-ray Crystallography and Solid-State Structure Analysis
While a specific crystal structure for this compound is not available, the analysis of related methyl-substituted pyrazines provides a strong basis for understanding its potential solid-state structure. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. rsc.org
Single-Crystal X-ray Diffraction
The crystal structures of several methyl-substituted pyrazines, including trimethylpyrazine, have been determined by in-situ crystallization and X-ray diffraction analysis. rsc.org This technique provides precise data on unit cell dimensions, space group symmetry, and atomic coordinates. From this information, bond lengths, bond angles, and intermolecular interactions can be accurately determined.
For instance, the analysis of various methylpyrazines reveals that their crystal packing is heavily influenced by weak C–H···N and C–H···π interactions. rsc.org In a hypothetical crystal of this compound, one would expect the presence of stronger N-H···N hydrogen bonds involving the amino group and the pyrazine nitrogen atoms, which would likely dominate the crystal packing, forming chains or dimers.
Table 2: Representative Crystallographic Data for Trimethylpyrazine
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.123 (2) |
| b (Å) | 12.011 (3) |
| c (Å) | 8.871 (2) |
| β (°) | 109.13 (2) |
| Volume (ų) | 716.8 (3) |
Source: Data from a study on methyl-substituted pyrazines, presented here as an illustrative example. rsc.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgiucr.org It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts. The surface is typically colored based on normalized contact distance (d_norm), where red spots indicate close contacts (shorter than van der Waals radii), white indicates contacts around the van der Waals separation, and blue indicates longer contacts. nih.govresearchgate.net
The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each interaction type. For nitrogen-containing heterocycles, common interactions include H···H, C···H/H···C, and N···H/H···N contacts. nih.goviucr.org
In the context of this compound, a Hirshfeld analysis would be expected to highlight the significance of N–H···N hydrogen bonds. The fingerprint plot would show a distinct spike corresponding to these interactions. Other significant contacts would include H···H interactions from the methyl and amino groups, as well as C–H···N and potential π–π stacking interactions between pyrazine rings. rsc.orgnih.gov
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyrazine
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 60-70% |
| C···H / H···C | 15-20% |
| N···H / H···N | 5-10% |
Note: This table presents typical percentage contributions for a substituted pyrazine to illustrate the output of a Hirshfeld surface analysis. nih.goviucr.org
Theoretical and Computational Chemistry Studies of N,3,6 Trimethylpyrazin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods can be broadly categorized into ab initio, density functional theory (DFT), and semiempirical methods.
Ab Initio Methods
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for predicting molecular properties. However, no specific ab initio studies on N,3,6-trimethylpyrazin-2-amine have been identified.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a popular method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. DFT studies have been conducted on various aminopyrazines and substituted pyrazine (B50134) derivatives, often to investigate their structure-activity relationships, electronic spectra, and reactivity. nih.govnih.gov For instance, research on aminopyrazine has utilized DFT to explore its excited-state hydrogen bonds. nih.gov Similarly, DFT has been employed to analyze the molecular surface electrostatic potentials of substituted amides of pyrazine-2-carboxylic acids to understand their cytotoxicity. nih.gov However, the application of these methods to this compound, and the resulting data, are not present in the current body of scientific work.
Semiempirical Methods
Semiempirical methods, which use parameters derived from experimental data to simplify calculations, are often used for large molecules. As with other quantum chemical methods, there is no available research that applies semiempirical calculations to this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation provide insights into the three-dimensional structure and dynamic behavior of molecules. Key aspects of these studies include geometry optimization and conformational analysis.
Geometry Optimization
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For various pyrazine derivatives, geometry optimization is a standard step in computational studies to obtain the most stable molecular structure before further analysis. hilarispublisher.com Without specific studies on this compound, its optimized geometric parameters such as bond lengths, bond angles, and dihedral angles remain undetermined.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's flexibility and its interaction with other molecules. While conformational analysis has been performed on other heterocyclic compounds, including pyrimidine (B1678525) derivatives, to understand their bioactive conformations, a similar investigation for this compound has not been reported. nih.gov
Prediction of Molecular Characteristics
No published data was found on the theoretical prediction of molecular characteristics for this compound. This would typically include parameters such as optimized molecular geometry (bond lengths and angles), electronic properties (dipole moment, frontier molecular orbital energies), and reactivity descriptors.
Spectroscopic Parameter Prediction and Interpretation
Specific computational predictions for the spectroscopic parameters of this compound are not available in the reviewed literature.
Computational NMR Chemical Shift Prediction
There are no dedicated studies presenting the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound.
Vibrational Spectra (IR/Raman) Simulation
Simulations of the infrared (IR) and Raman spectra for this compound, which would provide theoretical vibrational frequencies and intensities, have not been reported in the available literature.
Electronic Spectra (UV-Vis) Simulation
No computational studies detailing the simulation of the electronic (UV-Vis) absorption spectra of this compound were identified.
Reaction Mechanism Elucidation through Computational Approaches
Transition State Analysis
There is no available research that computationally elucidates reaction mechanisms involving this compound, and consequently, no transition state analyses for this specific compound have been published.
Proton Transfer Processes and Isotope Effects
Proton transfer is a fundamental chemical reaction that involves the movement of a proton (H⁺) from one atom to another. In molecules like this compound, which contains both proton-donating (amino group) and proton-accepting (ring nitrogen) sites, intramolecular proton transfer can lead to the formation of tautomers. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The process is an equilibrium between the amino form and a potential imino tautomer.
Theoretical studies on analogous N-heterocyclic amines, such as 2-amino-4-methylpyridine, have been conducted to understand the energetics of this tautomerization process. nih.govresearchgate.net Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, the transition state for the intramolecular proton transfer from the exocyclic amino group to the ring nitrogen atom can be calculated. nih.govresearchgate.net
For 2-amino-4-methylpyridine, the calculated activation energy for this proton transfer is substantial, at approximately 44.81 kcal/mol. nih.govresearchgate.net This high energy barrier suggests that the amino form is significantly more stable and that spontaneous tautomerization is a highly unfavorable process under normal conditions. The transition state is characterized by an elongated N-H bond and the presence of a single imaginary frequency in the vibrational analysis, which confirms it as a true saddle point on the potential energy surface. nih.govresearchgate.net Given the structural similarity, a comparably high activation barrier is expected for the intramolecular proton transfer in this compound, making the imino tautomer energetically inaccessible.
Isotope effects are variations in the rate or equilibrium of a chemical process when one of the atoms in a reactant is replaced by one of its isotopes. In the context of proton transfer, substituting a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), can significantly alter the reaction kinetics. This is known as the kinetic isotope effect (KIE).
Structure-Activity Relationship (SAR) Modeling (non-biological activity focused)
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its activity or properties. mdpi.com While often used in drug discovery, these models are also invaluable for predicting non-biological properties such as physicochemical characteristics and material performance.
To build a QSAR or QSPR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For pyrazine derivatives, a wide array of descriptors can be calculated using computational methods like DFT. ijournalse.orgresearchgate.net
Studies on large sets of pyrazine derivatives have utilized dozens of descriptors to model properties like olfactive thresholds. ijournalse.orgresearchgate.net These descriptors fall into several categories:
Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. These are crucial for understanding how the molecule will interact with electric fields and other molecules.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the molecule's electronic structure, such as atomic charges, bond orders, and molecular surface area.
A QSPR model for a non-biological property, for instance, the solubility or boiling point of this compound, would be developed by finding a statistical relationship between a set of these calculated descriptors and the experimentally measured property. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that predicts the property based on the most relevant descriptors. ijournalse.org Such models are essential for screening new compounds and predicting their properties without the need for extensive experimental work.
Below is an interactive table showcasing the types of molecular descriptors that are typically calculated for pyrazine derivatives in QSPR studies.
| Descriptor Category | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | |
| Dipole Moment | A measure of the molecule's overall polarity. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |
| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms in a molecule. |
Note: The values in this table are representative examples of descriptor types and are not specific calculated values for this compound.
The physical properties of a compound in its condensed phases (liquid and solid) are governed by the nature and strength of its intermolecular interactions. For this compound, several types of non-covalent interactions are significant, including hydrogen bonding and π-π stacking.
Computational chemistry offers methods to analyze and quantify these interactions. High-level quantum mechanical calculations, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, alongside DFT with dispersion corrections, are used to determine the geometries and binding energies of molecular dimers and clusters. colostate.edubakerlab.org
Hydrogen Bonding: The presence of the amino group (-NH₂) and the pyrazine ring nitrogens makes this compound capable of acting as both a hydrogen bond donor and acceptor. Theoretical calculations on the pyrazine dimer have shown that planar, doubly hydrogen-bonded configurations (C-H···N) are among the most stable structures. colostate.edudtic.mil For this compound, stronger N-H···N hydrogen bonds would be expected to form between molecules, leading to the formation of stable dimers or larger aggregates. The binding energy of these interactions can be calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers. scholarsresearchlibrary.com
π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions. Computational studies on the pyrazine dimer have identified stable stacked configurations, including parallel-displaced and T-shaped arrangements. colostate.edu The methyl groups on the ring of this compound would influence the preferred stacking geometry due to steric hindrance, likely favoring a parallel-displaced or offset arrangement to minimize repulsion.
Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. iaea.org This analysis reveals the fundamental nature of the forces holding the molecules together. For aromatic systems like pyrazine, both electrostatic (from the nitrogen heteroatoms) and dispersion (from the π-system) forces are typically major contributors to the stability of the dimers. iaea.org
The following table summarizes the key intermolecular interactions and the computational methods used to study them.
| Interaction Type | Description | Key Moieties Involved | Computational Methods |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amino group (N-H) as donor; Ring nitrogens as acceptors. | DFT, MP2, Atoms in Molecules (AIM) |
| π-π Stacking | Non-covalent attraction between aromatic rings. | Pyrazine ring. | DFT with dispersion correction, SAPT, CCSD(T) |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule, particularly alkyl groups. | Lennard-Jones potentials, DFT-D |
Applications in Chemical Research Excluding Biological/pharmacological Effects, Clinical Data
Precursor in Organic Synthesis
The unique electronic properties of the pyrazine (B50134) ring, combined with the reactivity of the amino group, make N,3,6-trimethylpyrazin-2-amine a valuable precursor in the synthesis of more complex molecules. The electron-deficient nature of the pyrazine core and the electron-donating character of its substituents create a versatile scaffold for building novel chemical structures.
Pyrazine-based compounds have emerged as promising candidates for applications in organic electronics, particularly as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs). northwestern.eduosti.govresearchgate.netepa.gov The design of these materials often involves creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures, where the electron-deficient pyrazine ring acts as the acceptor core. nih.gov This core is typically functionalized with electron-donating peripheral units, such as triphenylamine, to tune the material's energy levels and enhance charge transfer properties. researchgate.netepa.govpku.edu.cn
The synthesis of such materials often employs cross-coupling reactions, like the Buchwald-Hartwig amination, to link the donor moieties to a halogenated pyrazine core. rsc.org In this context, this compound could serve as a foundational building block. The amino group provides a reactive site for derivatization or can be transformed into other functional groups. For instance, through diazotization followed by a Sandmeyer reaction, the amino group could be replaced with a halogen, creating a reactive handle for subsequent coupling reactions to build larger, conjugated systems suitable for organic electronic applications. The methyl groups also influence the solubility and solid-state packing of the final material, which are critical parameters for device performance.
Table 1: Examples of Pyrazine-Based Materials in Organic Electronics This table is interactive. Click on the headers to sort.
| Pyrazine Core Derivative | Donor Moiety | Application |
|---|---|---|
| 2,3,5,6-Tetrakis(bromophenyl)pyrazine | N,N-bis(4-methoxyphenyl)aniline | Hole-Transporting Material (HTM) researchgate.netepa.gov |
| 2,3-Diphenylthieno[3,4-b]pyrazine | Triphenylamine | HTM for Perovskite Solar Cells northwestern.eduosti.gov |
| Quinoxaline (a benzopyrazine) | Benzocarbazole | Electromemory Devices nih.gov |
The field of coordination chemistry extensively utilizes nitrogen-containing heterocycles as ligands to construct metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com Pyrazine and its derivatives are particularly effective due to the presence of two nitrogen atoms capable of coordinating to metal centers, allowing them to act as bridging ligands to form extended structures. mdpi.com
This compound possesses multiple potential coordination sites: the two nitrogen atoms within the pyrazine ring and the nitrogen atom of the exocyclic amino group. This allows it to function as either a monodentate, bidentate (chelating), or bridging ligand. The coordination behavior would depend on the metal ion, reaction conditions, and the steric hindrance posed by the methyl groups.
Research on analogous compounds, such as 2-aminopyrimidine (B69317) and pyrazine carboxamides, demonstrates the versatility of the aminopyrazine scaffold in forming complexes with transition metals like Cu(II), Ag(I), and Ni(II). mdpi.comnih.govsciencenet.cn These ligands can lead to the formation of discrete mononuclear or binuclear complexes, or one-, two-, or three-dimensional coordination polymers. sciencenet.cnnih.gov The amino group, in conjunction with a ring nitrogen, can form a stable five-membered chelate ring with a metal ion, a common motif in coordination chemistry. nih.gov Therefore, this compound is a promising candidate for synthesizing new coordination compounds with potentially interesting structural, magnetic, or catalytic properties.
Model Systems in Chemical Studies
The structure of this compound provides an excellent platform for studying the fundamental principles of chemical reactivity in nitrogen-containing heterocyclic systems.
The pyrazine ring is classified as a π-deficient aromatic system due to the electron-withdrawing inductive effect of its two nitrogen atoms. slideshare.netnih.gov This general electron deficiency makes the pyrazine ring unreactive toward most electrophilic aromatic substitution reactions but susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. thieme-connect.de
This compound serves as an interesting model system because its substituents modulate this inherent reactivity. The amino group and the three methyl groups are all electron-donating, which increases the electron density of the pyrazine ring compared to the unsubstituted parent molecule. This donation partially counteracts the ring's π-deficiency, further deactivating it towards nucleophilic substitution while potentially allowing for limited electrophilic substitution under forcing conditions. For example, studies on 2-aminopyrazine (B29847) show it can undergo bromination to yield 2-amino-3,5-dibromopyrazine, demonstrating how the activating amino group can direct electrophilic attack. google.com The interplay between the activating substituents and the deactivating nature of the heterocyclic ring makes this compound a valuable substrate for mechanistic studies.
The exocyclic primary amino group in this compound exhibits reactivity characteristic of aromatic amines. It can be readily derivatized, providing a synthetic handle to attach various other functionalities to the pyrazine core. Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate that can be converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens).
These derivatization reactions are crucial for synthesizing libraries of compounds for various chemical applications and for preparing samples for analytical techniques like gas or liquid chromatography. libretexts.org For instance, the synthesis of N-phenyl-3-aminopyrazine-2-carboxamide from 3-aminopyrazine-2-carboxylic acid highlights how the amino group can be preserved while other parts of the molecule are modified. imist.ma Such studies on this compound would provide insight into how the electronic environment of the trimethyl-substituted pyrazine ring affects the nucleophilicity and reactivity of the attached amino group.
Contribution to Flavor Chemistry Research
Pyrazines are a fundamentally important class of compounds in flavor chemistry. They are primarily formed during thermal food processing, such as roasting, frying, and baking, via the Maillard reaction between amino acids and reducing sugars. perfumerflavorist.comperfumerflavorist.com Alkylpyrazines, in particular, are responsible for the desirable nutty, roasted, toasted, and earthy aromas associated with foods like coffee, cocoa, peanuts, and baked goods. d-nb.infowikipedia.org
While this compound itself is not widely cited as a key flavor compound, its structural isomer, 2,3,5-trimethylpyrazine (B81540), is a well-known and potent aroma compound found in many roasted foods. nih.govacs.org The formation of specific pyrazines is highly dependent on the precursor amino acids and reaction conditions. nih.govnih.govresearchwithrutgers.com Model system studies are frequently used to understand these formation pathways. perfumerflavorist.comperfumerflavorist.comnih.govnih.gov
In this research context, this compound can serve as a valuable analytical standard. Its presence or absence in Maillard reaction models could provide crucial information about the reaction mechanisms. For example, its formation would imply a pathway involving the incorporation of a nitrogen atom from a source other than the two amino acids that typically form the pyrazine backbone. It could also be used in sensory studies to understand how the addition of an amino group to a trimethylpyrazine core alters its odor profile and detection threshold, contributing to a deeper understanding of structure-odor relationships in this vital class of flavor compounds.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3,5-trimethylpyrazine |
| 2-aminopyrazine |
| 2-amino-3,5-dibromopyrazine |
| 3-aminopyrazine-2-carboxylic acid |
| N-phenyl-3-aminopyrazine-2-carboxamide |
| Triphenylamine |
| 2-aminopyrimidine |
| Pyrazine carboxamide |
Based on a thorough review of available scientific literature, there is no specific information regarding the chemical compound “this compound” within the contexts requested in the article outline. Research and analytical data pertaining to pyrazine formation in food systems, flavor characterization, and the transformation of flavor precursors predominantly focus on other alkylpyrazines, such as 2,3,5-trimethylpyrazine.
Consequently, it is not possible to generate an article that adheres to the strict constraints of the provided subject and outline, as no research findings or data tables concerning "this compound" in these specific areas of chemical research could be located.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
